

physicochemical properties of 4,4,4-Trifluorobutanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4,4-Trifluorobutanenitrile**

Cat. No.: **B1296530**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4,4,4-Trifluorobutanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanenitrile, also known as 4,4,4-trifluorobutyronitrile, is an organofluorine compound with the chemical formula C4H4F3N^[1]. It is a colorless liquid at room temperature with a distinct odor^[1]. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable intermediate in organic synthesis^[2]. Specifically, it serves as a building block in the production of pharmaceutical intermediates and agrochemicals, where the trifluoromethyl group can enhance lipophilicity and metabolic stability in drug design^[2].

Physicochemical Properties

The core physicochemical properties of **4,4,4-Trifluorobutanenitrile** are summarized in the table below. This data is essential for its handling, application in synthesis, and for safety considerations.

Property	Value	Source(s)
Molecular Formula	C4H4F3N	[1] [2] [3]
Molecular Weight	123.08 g/mol	[1] [3]
CAS Number	690-95-9	[1] [2] [3]
Appearance	Colorless transparent liquid	[1] [2]
Odor	Special smell	[1]
Boiling Point	78°C to 140°C	[1] [2] [4]
Melting Point	-83°C	[1]
Density	1.21 g/cm³	[1] [2]
Flash Point	13.1°C	[1] [2]
Vapor Pressure	40.6 mmHg at 25°C	[1]
Refractive Index	1.324	[1] [2]
Solubility	Almost insoluble in water; soluble in ethanol and ether	[1]
Stability	Stable, but sensitive to strong oxidants, acids, and bases	[1]

Detailed Discussion of Properties

Boiling Point: There is a notable range in the reported boiling point of **4,4,4-Trifluorobutanenitrile**, with values cited from 78°C to 140°C[\[1\]](#)[\[2\]](#)[\[4\]](#). This variation may be attributable to different experimental pressure conditions or purity levels of the substance.

Melting Point: The melting point is consistently reported at -83°C, indicating that it remains in a liquid state under a wide range of temperatures below standard room temperature[\[1\]](#).

Solubility: Its solubility profile is characteristic of many organofluorine compounds. It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether[\[1\]](#). The trifluoromethyl group contributes to its hydrophobic character.

Stability: **4,4,4-Trifluorobutanenitrile** is generally stable under normal conditions but should be handled with care as it is sensitive to strong oxidizing agents, as well as strong acids and bases[1].

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of **4,4,4-Trifluorobutanenitrile** are not detailed in the available literature, the following are standard methodologies for such characterizations.

1. Determination of Boiling Point:

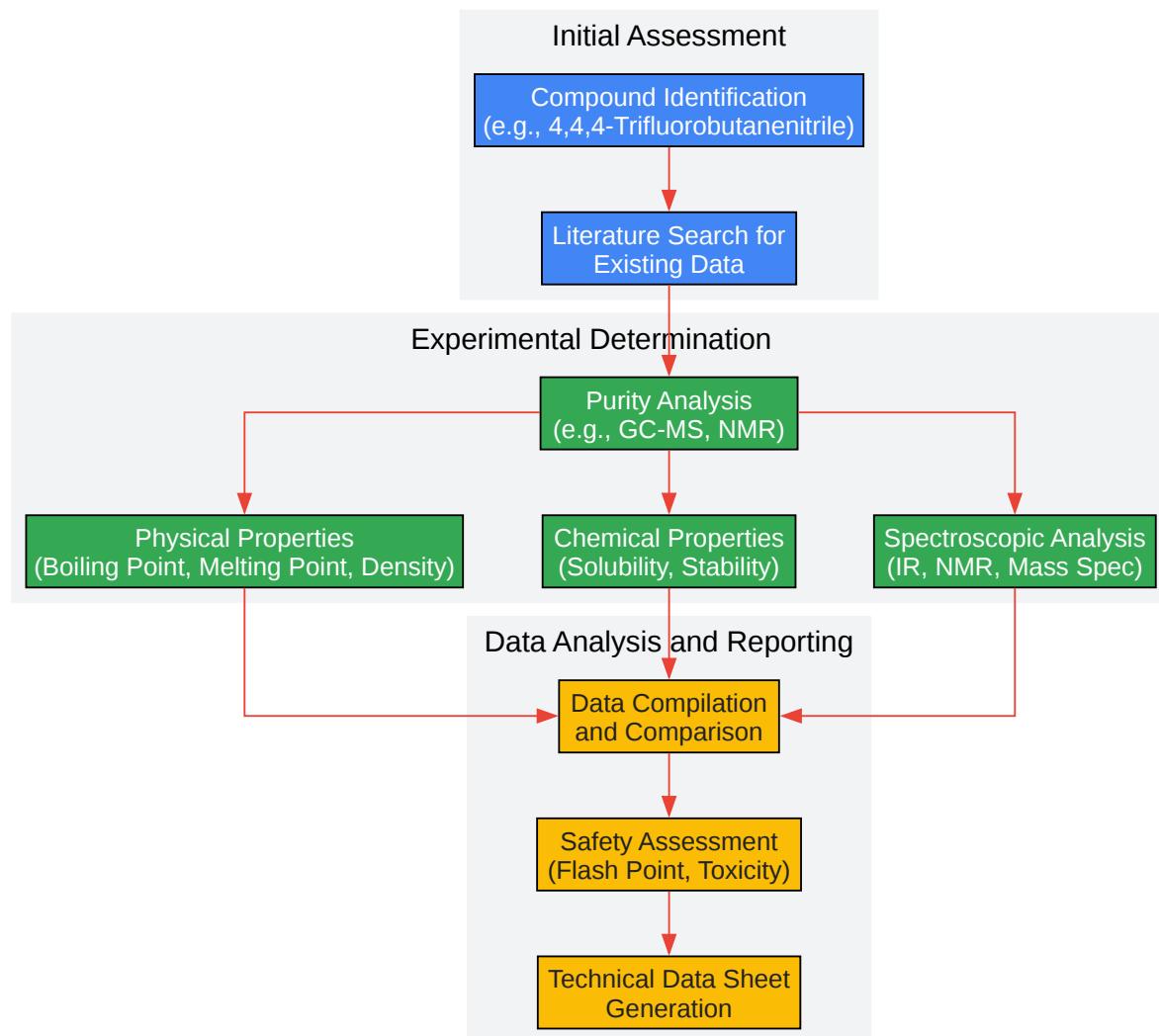
- Method: The boiling point can be determined using a simple distillation apparatus. The liquid is heated in a flask with a fractionating column, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded. For small quantities, a micro-boiling point apparatus can be used.
- Apparatus: Distillation flask, condenser, thermometer, heating mantle.
- Procedure: The sample is placed in the distillation flask with boiling chips. The apparatus is assembled, and the sample is heated gently. The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium with the vapor.

2. Determination of Melting Point:

- Method: For substances that are solid at room temperature, a melting point apparatus is used. For substances with a low melting point like **4,4,4-Trifluorobutanenitrile**, a cryostat is required to cool the sample until it solidifies, followed by controlled heating to observe the melting range.
- Apparatus: Capillary tubes, melting point apparatus with a cooling function or a cryostat.
- Procedure: A small amount of the solidified sample is placed in a capillary tube. The tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

3. Determination of Density:

- Method: The density of a liquid can be determined using a pycnometer or a digital density meter.
- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
- Procedure: The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, so the density can be calculated by dividing the mass of the liquid by its volume. The temperature must be controlled and recorded as density is temperature-dependent.


4. Determination of Solubility:

- Method: A simple qualitative method involves adding a small amount of the solute (**4,4,4-Trifluorobutanenitrile**) to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.
- Apparatus: Test tubes, vortex mixer, temperature-controlled bath.
- Procedure: A measured amount of the solvent is placed in a test tube. Small, incremental amounts of the solute are added and mixed thoroughly until the solution is saturated (i.e., no more solute dissolves). The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble). For quantitative measurement, the saturated solution is analyzed to determine the concentration of the dissolved solute.

Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the assessment of the physicochemical properties of a chemical compound like **4,4,4-Trifluorobutanenitrile**.

Physicochemical Property Assessment Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for assessing the physicochemical properties of a chemical compound.

Safety and Handling

4,4,4-Trifluorobutanenitrile is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation[3]. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound[1]. Work should be conducted in a well-ventilated area or under a fume hood. Keep away from heat, sparks, open flames, and hot surfaces[4][5][6].

Applications

4,4,4-Trifluorobutanenitrile is an important intermediate in organic synthesis. Its potential applications are in the fields of pesticides and medicines, where it can be used as a raw material for pharmaceutical synthesis and research[1]. It can also be utilized as a component of solvents and extractants[1]. The trifluoromethyl group is crucial in modifying the properties of larger molecules, often enhancing their biological activity[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. 4,4,4-Trifluorobutanenitrile | C4H4F3N | CID 543096 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [physicochemical properties of 4,4,4-Trifluorobutanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296530#physicochemical-properties-of-4-4-4-trifluorobutanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com